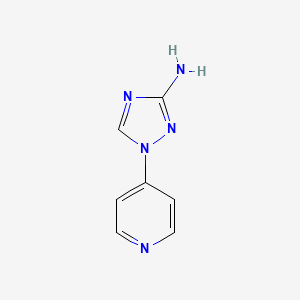

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

Pyridinyl-triazole compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, involves condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Other methods include cross-coupling reactions, intramolecular condensations, and reactions based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis

Pyridinyl-triazole compounds can undergo various chemical reactions. For example, photocatalytic reactions have been reported with 4-cyanopyridine and tertiary aliphatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-triazole compounds can vary widely depending on their specific structure and substituents. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine: A Comprehensive Analysis

Biomedical Applications: This compound has shown potential in biomedical research, particularly in the development of antitumor agents. It is part of a class of compounds used as scaffolds for creating drugs targeting cancer cells .

Antibacterial and Antifungal Activity: The compound exhibits biological activity against certain types of bacteria and fungi, indicating its potential use in creating new antibiotics or antifungal medications.

Metabolic Studies: Derivatives of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine have been tested for oxidative metabolism in human and rat liver microsomes. This suggests its relevance in pharmacokinetic studies and drug development processes .

Material Synthesis: The compound has been used in hydrothermal synthesis processes, which could be relevant for material science research and development .

Antimalarial Research: Derivatives have also been identified as a novel antimalarial class through phenotypic screening, indicating its potential application in combating malaria .

Wirkmechanismus

Target of Action

The primary target of the compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA.

Mode of Action

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine interacts with its target, the PRS, by binding to the ATP-site of the enzyme . This interaction inhibits the function of PRS, thereby disrupting protein synthesis within the cell.

Biochemical Pathways

The inhibition of PRS by 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine affects the protein synthesis pathway . This disruption in protein synthesis can lead to a halt in cellular functions and growth, particularly in organisms that rely heavily on rapid protein production, such as the malaria parasite Plasmodium falciparum.

Pharmacokinetics

It is suggested that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .

Result of Action

The result of the action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is the inhibition of growth in resistant Plasmodium falciparum laboratory strains and the development of liver schizonts . This compound exhibits low-double-digit nanomolar activity against these strains .

Eigenschaften

IUPAC Name |

1-pyridin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNUNVWEKYHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)

![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)